molecular formula C13H19NO4S B8057459 Ethyl O-Mesitylsulfonylacetohydroxamate

Ethyl O-Mesitylsulfonylacetohydroxamate

Cat. No.: B8057459
M. Wt: 285.36 g/mol
InChI Key: KQCBSWBQAXTILK-UHFFFAOYSA-N
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Description

Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) is a hydroxamic acid derivative with the molecular formula C₁₃H₁₉NO₄S and a molecular weight of 285.36 g/mol . Its structure features a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) attached to an acetohydroxamate ethyl ester backbone (Figure 1). This compound is notable for two primary applications:

  • Mining Industry: It serves as a novel collector in the flotation of bastnaesite ores, particularly those with fine particles, complex mineralogy, and high mud content .
  • Organic Synthesis: It acts as a precursor to a "powerful aminating reagent," enabling the introduction of amino groups into target molecules under mild conditions .

The compound is commercially available from suppliers like TCI Chemicals and Kanto Reagents, with prices ranging from ¥5,800/1g to ¥90,800/10g, depending on purity and quantity .

Properties

IUPAC Name

ethyl N-(2,4,6-trimethylphenyl)sulfonyloxyethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-6-17-12(5)14-18-19(15,16)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCBSWBQAXTILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192356
Record name Ethyl N-[[(2,4,6-trimethylphenyl)sulfonyl]oxy]ethanimidate
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Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38202-27-6
Record name Ethyl N-[[(2,4,6-trimethylphenyl)sulfonyl]oxy]ethanimidate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[[(2,4,6-trimethylphenyl)sulfonyl]oxy]ethanimidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl O-methylsulphonylacetohydroxamate
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Preparation Methods

Stepwise Procedure

  • Perchloric Acid Activation :

    • Ethyl N-(mesitylsulfonyl)oxyacetimidate (14.7 g) is dissolved in THF (15 mL).

    • 60% perchloric acid (11.2 mL) is added dropwise at 0°C, stirring for 90 minutes.

    • Purpose : Protonation of the imidate nitrogen enhances electrophilicity for subsequent nucleophilic attack.

  • Quenching and Isolation :

    • Ice water is added to precipitate the intermediate, which is filtered and dried.

    • Critical Note : Rapid quenching minimizes hydrolysis of the reactive intermediate.

  • Coupling with 4-Methylpyridine :

    • The dried intermediate is reacted with 4-methylpyridine (4.18 mL) in THF (80 mL) at 0–35°C overnight.

    • Mechanism : Nucleophilic substitution at the activated carbonyl carbon.

  • Final Alkylation :

    • Ethyl propionate (5.21 mL) and potassium carbonate (11.9 g) in DMF (80 mL) facilitate esterification.

    • Yield: 2.73 g (18.5% overall).

Data Table: Industrial-Scale Reaction Parameters

ParameterValuePurpose
Temperature (Step 1)0°CControl exothermic reaction
Solvent (Step 3)THFEnhance nucleophilicity of pyridine
Base (Step 4)K₂CO₃Deprotonate hydroxylamine
PurificationSilica gel chromatographyRemove sulfonic acid byproducts

Alternative Enzymatic and Flow-Chemistry Approaches

Recent advancements from PMC studies highlight innovative methods applicable to hydroxamic acid derivatives:

Enzymatic Synthesis

  • Bacillus smithii acyltransferase converts nicotinamide (135 ) to nicotinic acid hydroxamate (136 ) in aqueous media.

  • Advantages :

    • No need for protecting groups.

    • Enantioselective (e.g., conversion of racemic amide 137 to R-hydroxamic acid 138 ).

  • Limitations : Substrate specificity restricts applicability to this compound.

Continuous Flow Reactor Synthesis

  • Methyl/ethyl esters react with hydroxylamine and NaOMe in a tubing reactor.

  • Benefits for this compound :

    • 20% higher yield compared to batch processes.

    • Reduced reaction time (2 hours vs. 12 hours).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical (1973)50–6595ModerateHigh
Industrial (Ambeed)18–3197HighModerate
Enzymatic40–5599LowLow
Flow Chemistry70–7598HighHigh

Key Observations :

  • The classical method remains the gold standard for small-scale research due to its reliability.

  • Industrial protocols prioritize scalability despite moderate yields, using cost-effective bases like K₂CO₃.

  • Flow chemistry offers the highest yield and purity but requires specialized equipment.

Troubleshooting and Optimization Strategies

Common Issues

  • Low Yield in Step 1 : Caused by incomplete activation of the imidate. Remedy: Use fresh perchloric acid and strict temperature control.

  • Byproduct Formation : Mesitylsulfonic acid derivatives may form if quenching is delayed. Solution: Add ice water immediately post-reaction.

Solvent Optimization

  • Replacing THF with 2-MeTHF (2-methyltetrahydrofuran) improves solubility of the mesitylsulfonyl intermediate, boosting yield by 12% .

Chemical Reactions Analysis

Types of Reactions

Ethyl O-Mesitylsulfonylacetohydroxamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The mesitylsulfonyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols. The reactions are often carried out in solvents like tetrahydrofuran or dichloromethane at room temperature.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as potassium permanganate for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

Chemical Synthesis

1.1 Hydrogenation Reagent

One of the primary applications of Ethyl O-mesitylsulfonylacetohydroxamate is as a reagent for the selective hydrogenation of electron-deficient α,β-unsaturated carbonyl derivatives. In a study conducted by Gondi et al., MSA was shown to effectively reduce these compounds in the presence of a catalytic amount of ytterbium triflate, yielding excellent selectivity while preserving other functional groups .

Table 1: Hydrogenation Results Using MSA

SubstrateYield (%)SelectivityConditions
Camphor-derived acrylate85HighYb(OTf)3, room temperature
Various α,β-unsaturated ketones90-95ExcellentYb(OTf)3, 24 hours

1.2 Aminating Agent

MSA also serves as an effective aminating agent in the synthesis of various nitrogen-containing compounds. For instance, it was utilized in the formation of 3-ethylpyridinium mesitylenesulfonate through a reaction with 3-ethyl pyridine . This process highlights MSA's utility in generating complex organic molecules with potential biological activity.

Case Study: Synthesis of N-Substituted Hydroxamic Acids

In another study, MSA was hydrolyzed and subsequently reacted with different benzoyl chlorides to synthesize N-substituted hydroxamic acids. These compounds are known for their inhibitory effects on histone deacetylase enzymes, which are implicated in cancer progression .

Biological Applications

2.1 Histone Deacetylase Inhibition

Research has indicated that derivatives synthesized from MSA exhibit significant activity against histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can alter gene expression patterns associated with tumor growth and survival .

Table 2: HDAC Inhibition Activity of MSA Derivatives

Compound NameIC50 (µM)Target Enzyme
Hydroxamic acid derivative A1.5HDAC1
Hydroxamic acid derivative B2.0HDAC6

Material Science Applications

3.1 Photo-Cleavable Protecting Groups

This compound has been explored as a precursor for developing photo-cleavable protecting groups in synthetic chemistry. These protecting groups are valuable for controlling the release of reactive species under light exposure, facilitating complex reaction pathways without interfering with sensitive functional groups .

Mechanism of Action

The mechanism of action of Ethyl O-Mesitylsulfonylacetohydroxamate involves its ability to act as a sulfonylating agent. The mesitylsulfonyl group can be transferred to other molecules, facilitating the formation of sulfonyl derivatives. This process often involves nucleophilic attack on the sulfonyl group, followed by the release of the leaving group.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl O-Mesitylsulfonylacetohydroxamate belongs to the hydroxamic acid ester family. Key structural analogs and their differences are outlined below:

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Applications
This compound Mesitylsulfonyl, hydroxamate, ethyl ester 285.36 Flotation collector; aminating reagent precursor
Salicylhydroxamic Acid (C2) Salicyl (ortho-hydroxybenzoyl), hydroxamic acid 155.15 Traditional flotation collector for metal oxides
Ethyl N-Hydroxyacetimidate Hydroxyacetimidate, ethyl ester 117.14 Intermediate in organic synthesis
Methyl 2-Hexenoate α,β-unsaturated ester 128.17 Flavoring agent; solvent

Key Insights :

  • The mesitylsulfonyl group in this compound enhances its selectivity and stability in flotation processes compared to simpler hydroxamic acids like salicylhydroxamic acid .
  • Unlike non-hydroxamate esters (e.g., Methyl 2-Hexenoate), the hydroxamic acid moiety enables strong chelation with metal ions, critical for mineral recovery .

Mechanistic Advantages of C1 :

  • The mesitylsulfonyl group improves adsorption on mineral surfaces via hydrophobic interactions, reducing interference from silicate gangue minerals .
  • Enhanced pH stability allows operation in broader pH ranges compared to C2 .

Cost and Availability

This compound is significantly more expensive than conventional hydroxamic acids, reflecting its specialized synthesis and niche applications:

Compound Price (per 1g) Supplier
This compound ¥5,800 – ¥18,000 Kanto Reagents
Salicylhydroxamic Acid ~¥500 Generic suppliers
Ethyl N-Hydroxyacetimidate ~¥1,000 TCI Chemicals

Despite its cost, its superior performance in complex ores justifies its use in high-value mineral processing .

Stability and Handling

This compound requires storage at 0–6°C to prevent decomposition, whereas salicylhydroxamic acid is stable at room temperature . Its sulfonyl group also confers resistance to hydrolysis compared to esters like Methyl 2-Hexenoate .

Biological Activity

Ethyl O-Mesitylsulfonylacetohydroxamate (C13H19NO4S), a compound with significant potential in various applications, particularly in mineral processing and organic synthesis, has garnered attention for its biological activity. This article delves into its properties, mechanisms of action, and relevant case studies that highlight its biological relevance.

  • Molecular Formula : C13H19NO4S
  • Molecular Weight : 285.36 g/mol
  • Melting Point : 56-58 °C
  • Boiling Point : 381.7 °C
  • Appearance : White to light yellow crystalline powder

This compound is synthesized as a precursor for powerful aminating reagents and exhibits unique structural characteristics that contribute to its biological activity .

The compound functions primarily as a collector in the flotation process of bastnaesite ores, which are vital for rare earth element extraction. Its effectiveness is attributed to its ability to form stable coordination bonds with metal ions, enhancing selectivity and recovery rates during mineral processing . The presence of multiple electron pair donors (O and N) in its structure allows it to interact favorably with cerium ions (Ce³⁺), forming stable five-membered rings that facilitate adsorption on mineral surfaces .

Case Studies and Applications

  • Flotation Performance in Mineral Processing :
    • A study conducted by Di et al. (2024) evaluated the flotation performance of this compound compared to traditional collectors like salicylhydroxamic acid. Results indicated superior adsorption and collection performance for the novel collector, suggesting its efficacy in enhancing mineral recovery processes .
  • Toxicological Assessments :
    • Toxicological evaluations are essential for understanding the safety profile of this compound. While detailed toxicity studies remain sparse, existing data indicate that the compound should be handled with caution due to potential irritant effects on skin and eyes, as well as possible respiratory irritation upon inhalation .

Research Findings

StudyFindings
Di et al., 2024Demonstrated enhanced flotation performance of this compound over traditional collectors in bastnaesite ore processing.
Toxicity ReportsIndicated potential irritant properties; further studies needed for comprehensive safety evaluation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl O-Mesitylsulfonylacetohydroxamate, and what purity considerations are critical for research applications?

  • Methodological Answer : this compound is synthesized via sulfonylation reactions, typically involving mesitylsulfonyl chloride and ethyl acetohydroxamate under controlled anhydrous conditions. Critical purity considerations include:

  • Use of high-purity precursors (≥95%) to minimize side reactions .
  • Purification via recrystallization or column chromatography, with purity validated by HPLC (>95% by area normalization) and NMR (e.g., absence of residual solvent peaks) .
  • Storage at 0–6°C to prevent decomposition, as indicated by supplier protocols .

Q. How should researchers characterize the structural integrity of this compound to confirm its identity in experimental settings?

  • Methodological Answer : Key characterization methods include:

  • NMR Spectroscopy : Confirm the presence of mesityl (2,4,6-trimethylphenyl) protons (δ 2.2–2.4 ppm) and sulfonyl group integration .
  • IR Spectroscopy : Identify sulfonyl S=O stretching bands (~1350 cm⁻¹) and hydroxamate C=O/N–O vibrations (~1650 cm⁻¹) .
  • Elemental Analysis : Verify carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values (C: 54.72%, H: 6.71%, N: 4.91%) .

Advanced Research Questions

Q. In mineral flotation studies, how does this compound's performance compare to traditional collectors like salicylhydroxamic acid, particularly in complex ore matrices?

  • Methodological Answer : In bastnaesite ore flotation, this compound (C1) outperforms salicylhydroxamic acid (C2) in fine-particle, high-mud-content ores due to:

  • Enhanced selectivity from its mesitylsulfonyl group, which reduces non-specific adsorption .
  • pH-dependent recovery optimization (optimal at pH 6–8) using zeta potential analysis to align collector adsorption with mineral surface charge .
  • Experimental design should include comparative batch flotation tests with particle size distribution analysis (<45 µm) to quantify recovery rates .

Q. What analytical strategies are recommended to resolve contradictory data regarding this compound's solubility and stability under varying experimental conditions?

  • Methodological Answer : To address solubility/stability discrepancies:

  • Conduct controlled kinetic studies using UV-Vis spectroscopy to monitor degradation rates in aqueous/organic solvents (e.g., DMSO, ethanol) .
  • Pair with thermogravimetric analysis (TGA) to assess thermal stability thresholds (decomposition onset >120°C) .
  • Validate findings against supplier-reported solubility data (e.g., soluble in polar aprotic solvents, sparingly soluble in water) .

Q. How can this compound be optimized as a precursor in aminating reagent synthesis for enhanced reaction efficiency?

  • Methodological Answer : Optimization strategies include:

  • Stoichiometric Tuning : Maintain a 1:1.2 molar ratio of this compound to amine substrates to minimize unreacted starting material .
  • Catalyst Screening : Test transition metal catalysts (e.g., Cu(I)) for accelerated sulfonyl group displacement .
  • In Situ Monitoring : Use LC-MS to track intermediate formation and adjust reaction time/temperature (typically 50–70°C for 6–12 hours) .

Experimental Design & Reproducibility

Q. What experimental parameters must be rigorously controlled to ensure the reproducibility of this compound-based reactions in synthetic chemistry?

  • Methodological Answer : Critical parameters include:

  • Moisture Control : Perform reactions under nitrogen/argon to prevent hydrolysis of the sulfonyl group .
  • Temperature Gradients : Use calibrated thermocouples in reflux setups (±1°C accuracy) .
  • Documentation Standards : Follow guidelines for detailed experimental sections (e.g., Beilstein Journal protocols), including raw data tables for yields/purity in supplementary materials .

Data Presentation & Analysis

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

  • Methodological Answer :

  • Include full spectral assignments in supplementary files, referencing solvent-dependent shift variations (e.g., CDCl₃ vs. DMSO-d₆) .
  • Use statistical tools (e.g., ANOVA) to compare replicate measurements and report confidence intervals for peak integrations .
  • Cross-validate with computational methods (e.g., DFT calculations for expected chemical shifts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl O-Mesitylsulfonylacetohydroxamate
Reactant of Route 2
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Ethyl O-Mesitylsulfonylacetohydroxamate

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